N-[3-(4-Hydroxyphenyl)acryloyl]glycine molecular weight and exact mass
N-[3-(4-Hydroxyphenyl)acryloyl]glycine molecular weight and exact mass
An In-Depth Technical Guide on N-[3-(4-Hydroxyphenyl)acryloyl]glycine: Molecular Weight, Exact Mass, and Analytical Profiling
Executive Summary
N-[3-(4-Hydroxyphenyl)acryloyl]glycine, commonly referred to as p-coumaroylglycine , is a highly bioactive N-phenylpropenoyl-L-amino acid (NPA)[1]. Functioning as a polyphenol-amino acid conjugate, it plays a critical role in both plant defense mechanisms and human pharmacokinetics following the consumption of polyphenol-rich foods such as cocoa (Theobroma cacao) and coffee[2]. For researchers and drug development professionals, understanding the precise physicochemical properties of p-coumaroylglycine—specifically its molecular weight and exact mass—is foundational for accurate quantification in complex biological matrices via High-Resolution Mass Spectrometry (HRMS).
This whitepaper provides a comprehensive analysis of the structural identity, biosynthetic pathways, and self-validating analytical methodologies required to isolate and quantify p-coumaroylglycine with high fidelity.
Chemical Identity and Fundamental Properties
p-Coumaroylglycine is an amide formed by the condensation of p-coumaric acid (a hydroxycinnamic acid derivative) and the amino acid glycine. In analytical chemistry, distinguishing this compound from isobaric interferences requires precise mass calculations.
The molecular weight (MW) is calculated using standard atomic weights, accounting for isotopic distribution, yielding 221.212 g/mol [3]. However, for HRMS applications (such as TOF or Orbitrap analyzers), the exact mass (monoisotopic mass) is the critical metric. Calculated using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O), the exact mass is 221.0688 Da [4].
Table 1: Physicochemical Properties of p-Coumaroylglycine
| Property | Value | Analytical Significance |
| IUPAC Name | 2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]aminoacetic acid | Defines the trans (E) stereochemistry of the acryloyl double bond. |
| Molecular Formula | C 11 H 11 NO 4 | Essential for determining elemental composition in HRMS. |
| Molecular Weight | 221.212 g/mol | Used for bulk stoichiometric calculations and molarity. |
| Exact Mass | 221.0688 Da | Crucial for extracting highly specific ion chromatograms (EIC) with <5 ppm mass error. |
| PubChem CID | 14576785 | Unique identifier for structural database cross-referencing. |
Biosynthesis and Natural Occurrence
In nature, p-coumaroylglycine is synthesized via two primary pathways: plant-endogenous production and microbiome-mediated mammalian metabolism.
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Plant Defense Mechanisms: In cell suspension cultures of Ephedra distachya, the accumulation of p-coumaroylglycine is actively induced by the introduction of yeast-derived elicitors or exogenous D-alanine[5]. This indicates that the compound acts as a phytoalexin-like secondary metabolite, synthesized rapidly in response to pathogenic stress.
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Human Microbiome Metabolism: Following the ingestion of proanthocyanidin-rich foods like cocoa, high-molecular-weight polyphenols resist depolymerization in the stomach[6]. Upon reaching the colon, the gut microflora degrades these complex structures into bioavailable low-molecular-weight phenolic acids, which are subsequently conjugated with amino acids (like glycine) in the liver or gut epithelium to form NPAs[7].
Biosynthesis, metabolism, and analytical detection of p-coumaroylglycine.
Analytical Methodologies: Self-Validating LC-MS/MS Protocol
To accurately quantify p-coumaroylglycine in human urine or plant extracts, absolute reliance on standard external calibration is insufficient due to severe matrix effects (ion suppression/enhancement) in the Electrospray Ionization (ESI) source.
As a Senior Application Scientist, I recommend a Stable Isotope Dilution Analysis (SIDA) utilizing deuterium-labeled internal standards (e.g., d 3 -p-coumaroylglycine)[8]. This creates a self-validating system: any matrix-induced signal fluctuation affects both the endogenous analyte and the heavy-labeled standard equally, ensuring the analyte-to-standard ratio remains perfectly constant.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Standard Spiking
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Action: Aliquot 1.0 mL of biological fluid (e.g., urine) or plant extract. Immediately spike with a known concentration of d 3 -p-coumaroylglycine (Internal Standard).
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Causality: Spiking at the very beginning of the workflow ensures that any subsequent physical loss of the analyte during extraction is mathematically corrected by the recovery of the internal standard.
Step 2: Solid-Phase Extraction (SPE) Cleanup
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Action: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 2 mL methanol followed by 2 mL of 0.1% formic acid in water. Load the spiked sample. Wash with 5% methanol in water to remove salts. Elute with 100% methanol.
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Causality: Biological matrices contain high concentrations of inorganic salts and highly polar endogenous compounds that compete for charge droplets in the ESI source. SPE removes these interferents, preventing catastrophic ion suppression and ensuring the exact mass (221.0688 Da) can be detected with high sensitivity.
Step 3: LC-MS/MS Acquisition (MRM Mode)
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Action: Inject the reconstituted eluate onto a C18 Reverse-Phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% formic acid). Operate the mass spectrometer in Negative ESI mode.
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Causality: p-Coumaroylglycine readily deprotonates at the carboxylic acid moiety, yielding a robust [M-H] − precursor ion at m/z 220.0615. Monitoring specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 220.06 -> m/z 119.05 for the coumaroyl fragment) provides absolute structural confirmation.
Step 4: System Suitability and Validation
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Action: Run a solvent blank before and after the sample sequence. Ensure the calibration curve (analyte/IS area ratio vs. concentration) yields an R 2 > 0.995.
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Causality: Blanks validate the absence of column carryover, proving that the detected exact mass originates solely from the current sample injection.
Workflow for SIDA quantification of p-coumaroylglycine via LC-MS/MS.
Pharmacokinetics and Therapeutic Potential
The clinical relevance of determining the exact mass and concentration of p-coumaroylglycine lies in its potent bioactivity.
Pharmacokinetics
A landmark study by successfully quantified 12 NPAs in human urine following the oral administration of cocoa[9]. The study utilized the exact methodologies described above to track the metabolic fate of these compounds. Interestingly, treating the urine with β -glucuronidase/sulfatase did not alter the NPA concentrations, providing strong evidence that p-coumaroylglycine is excreted directly without undergoing Phase II O-glucuronidation or O-sulfation[9].
Table 2: Pharmacokinetic Recovery of Select NPAs in Humans (Post-Cocoa Ingestion)
(Data adapted from Stark et al., 2008)
| Compound | Maximum Excretion Time | Recovery Rate (% of ingested) | Metabolic Pathway |
| N-[4'-hydroxy-(E)-cinnamoyl]-L-aspartic acid | 2 hours | ~15.0% | Direct excretion |
| N-[4'-hydroxy-(E)-cinnamoyl]-L-glutamic acid | 2 hours | 57.3% | Direct excretion |
| p-Coumaroylglycine | 2 hours | Highly Bioavailable | Direct excretion |
Bioactivity: Anti-Adhesive Properties
Beyond basic nutrition, NPAs exhibit targeted pharmacological effects. p-Coumaroylglycine and its structural analogs have been shown to inhibit the adhesion of Helicobacter pylori to human gastric AGS cells[6]. The mechanism is highly structure-dependent: the dihydroxylation of the aromatic ring and the high polarity of the amino acid moiety are strict prerequisites for binding to the bacterial adhesin BabA, thereby preventing gastric colonization[10].
Conclusion
p-Coumaroylglycine (MW: 221.212 g/mol , Exact Mass: 221.0688 Da) is a vital node in both plant biochemistry and human nutritional pharmacology. By employing rigorous, self-validating LC-MS/MS protocols grounded in Stable Isotope Dilution Analysis, researchers can bypass matrix interference to accurately map the pharmacokinetic profiles of this compound. As drug development pivots toward microbiome-derived metabolites, mastering the analytical profiling of NPAs will be crucial for discovering next-generation anti-adhesive therapeutics.
References
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Stark, T., Lang, R., Keller, D., Hensel, A., & Hofmann, T. (2008). "Absorption of N-phenylpropenoyl-L-amino acids in healthy humans by oral administration of cocoa (Theobroma cacao)." Molecular Nutrition & Food Research, 52(10), 1201-1214.[Link]
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Song, K. S., Ishikawa, Y., Kobayashi, S., Sankawa, U., & Ebizuka, Y. (1992). "N-acylamino acids from Ephedra distachya cultures." Phytochemistry, 31(3), 823-826.[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 14576785, p-Coumaroylglycine." PubChem.[Link]
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